

A Technical Guide to D-Cyclohexylglycine Hydrochloride: Properties and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-D-Chg-OH.HCl*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of D-Cyclohexylglycine and its hydrochloride salt. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant chemical processes.

Core Physical and Chemical Properties

D-Cyclohexylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its hydrochloride salt is often an intermediate in its synthesis and is utilized to enhance solubility.[3] While specific data for the isolated hydrochloride salt is limited, its properties can be inferred from the synthesis process and comparison with the free amino acid and its methyl ester hydrochloride derivative.

The data presented in the following tables has been compiled from various sources to provide a comparative overview of D-Cyclohexylglycine and its related compounds.

Table 1: Physicochemical Properties

Property	D-Cyclohexylglycine	D-Cyclohexylglycine Hydrochloride (Calculated)	D-2-Cyclohexylglycine Methyl Ester Hydrochloride
CAS Number	14328-52-0[4]	Not explicitly found	35051-64-0[3]
Molecular Formula	C ₈ H ₁₅ NO ₂ [4]	C ₈ H ₁₅ NO ₂ ·HCl	C ₉ H ₁₇ NO ₂ ·HCl[3]
Molecular Weight	157.21 g/mol [4]	193.68 g/mol	207.74 g/mol [3]
Appearance	White to off-white solid/powder[5][6]	-	Snow white or white solid/powder[3]
Melting Point	256 °C[1]	-	181 - 186 °C[3]
Purity	≥98.0% (HPLC), ≥99% (Titration)[7]	-	≥99% (HPLC)[3]

Table 2: Solubility and Optical Properties

Property	D-Cyclohexylglycine	D-Cyclohexylglycine Hydrochloride	D-2-Cyclohexylglycine Methyl Ester Hydrochloride
Solubility	Soluble in DMSO[1]. Soluble in water, with solubility increasing with pH adjustment to 3 with HCl.[8]	Expected to have enhanced water solubility.	-
Optical Rotation	-34.5° (c=0.4 in 5N HCl)[1]	-	[α] _{D20} = -19 ± 2° (c=1 in H ₂ O)[3]
[α] _{D20} = -36 ± 2° (c=1 in MeOH)[3]			
Storage Temperature	Room Temperature, sealed in dry, dark place[1]	-	0 - 8 °C[3]

Synthesis and Experimental Protocols

The synthesis of D-Cyclohexylglycine often involves the hydrogenation of D-phenylglycine. The hydrochloride salt is a key intermediate in this process.

Protocol 1: Synthesis of D-Cyclohexylglycine from D-Phenylglycine

This protocol is adapted from a general procedure for the synthesis of D-cyclohexylglycine.^[1]

Materials:

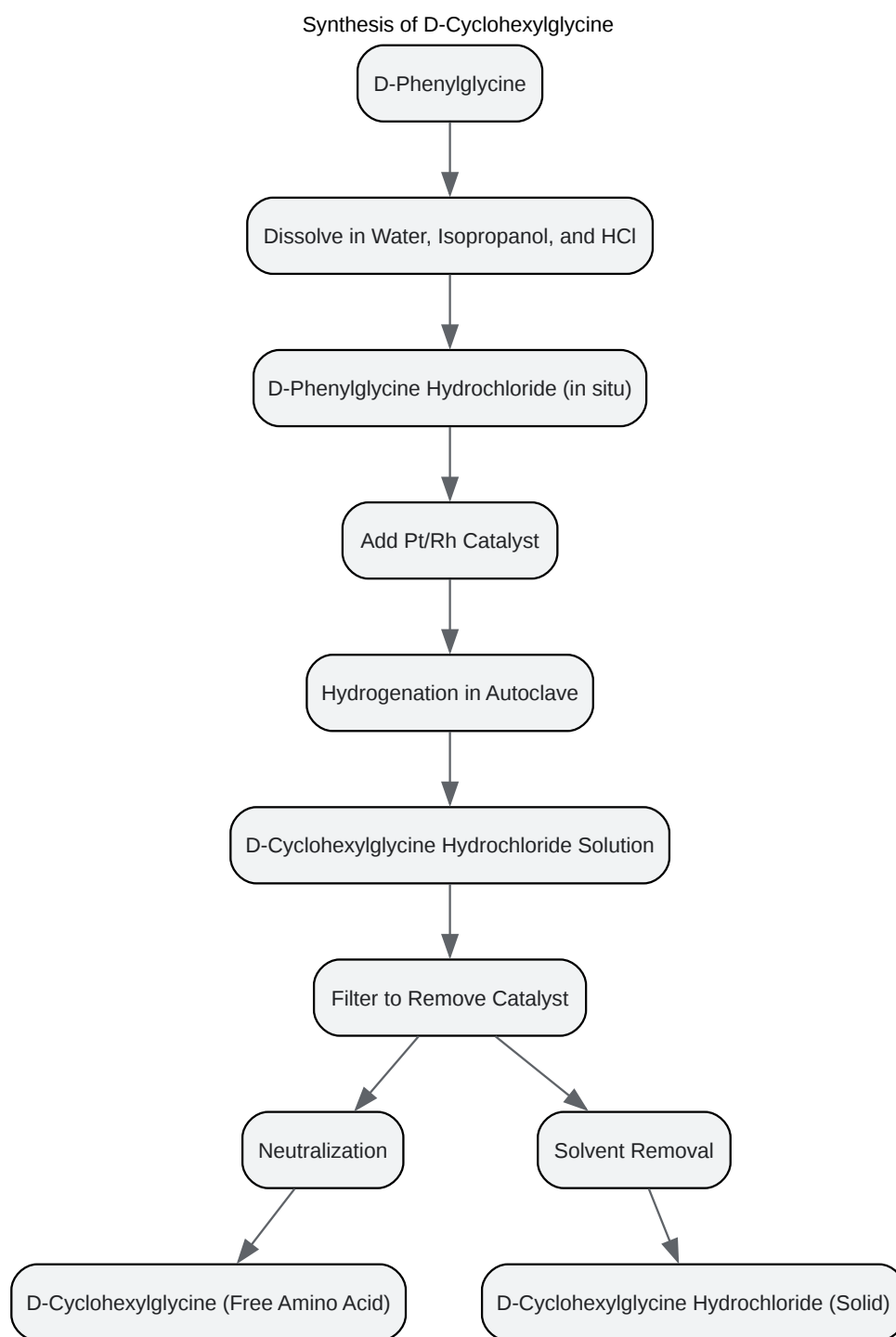
- D-phenylglycine
- Deionized water
- Isopropanol
- 37% Hydrochloric acid
- Pt/Rh catalyst (e.g., 4% Pt + 1% Rh on activated carbon)
- Hydrogenation autoclave
- Filtration apparatus
- Vacuum oven

Procedure:

- Dissolve or suspend D-phenylglycine in a mixture of deionized water, isopropanol, and 37% hydrochloric acid. The hydrochloric acid protonates the amino group, forming the hydrochloride salt in situ.
- Add the Pt/Rh catalyst to the mixture.
- Transfer the reaction mixture to a hydrogenation autoclave.

- Pressurize the autoclave with hydrogen gas and heat to the desired temperature to initiate the hydrogenation of the phenyl ring.
- After the reaction is complete, cool the mixture and release the pressure.
- Filter the reaction mixture to remove the catalyst.
- The resulting solution contains D-Cyclohexylglycine hydrochloride. To obtain the free amino acid, the solution is typically neutralized. For isolation of the hydrochloride salt, the solvent can be removed under reduced pressure.
- The product can be further purified by recrystallization.

Workflow for Synthesis of D-Cyclohexylglycine



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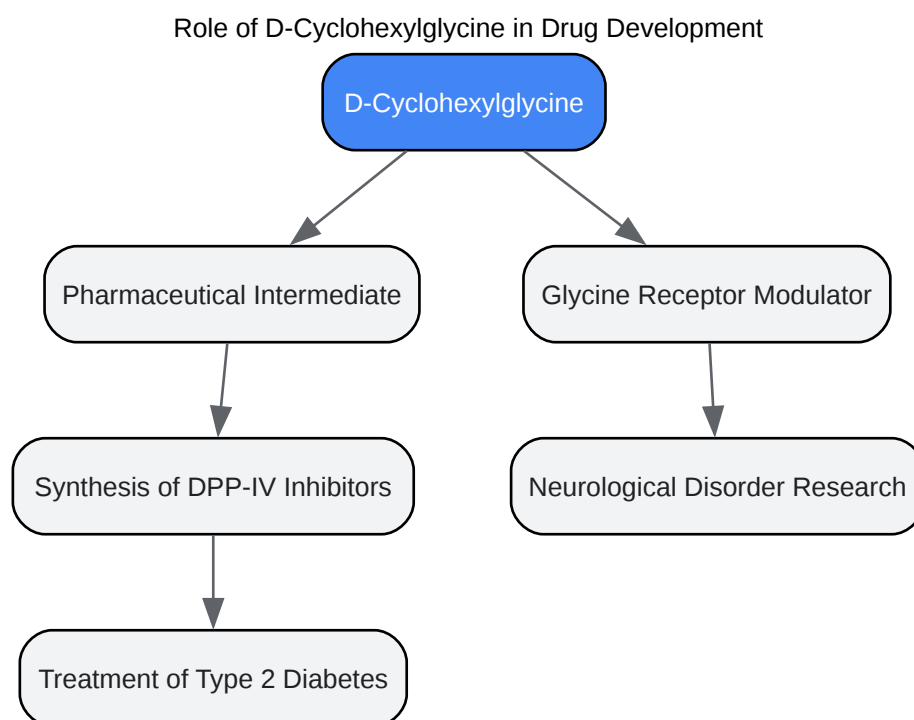
Caption: A simplified workflow for the synthesis of D-Cyclohexylglycine.

Biological Activity and Applications

D-Cyclohexylglycine and its derivatives are of significant interest in pharmaceutical development.

- **Pharmaceutical Intermediate:** D-Cyclohexylglycine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][6]
- **DPP-IV Inhibitors:** Derivatives of cyclohexylglycine have been developed as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme. These inhibitors are useful in the treatment of type 2 diabetes.[5]
- **Glycine Receptor Modulator:** D-2-Cyclohexylglycine has been identified as a glycine receptor modulator, making it a valuable compound for neurological studies.[2][9]
- **Neurotransmitter Research:** Due to its ability to modulate neurotransmitter activity, it is used in research targeting neurological disorders.[2][3]

Logical Relationship of D-Cyclohexylglycine in Drug Development



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Caption: The role of D-Cyclohexylglycine in pharmaceutical research and development.

Spectral Data

While specific spectra for D-Cyclohexylglycine hydrochloride are not readily available, data for the parent compound and its derivatives provide insight into its structure.

A reported ^1H -NMR spectrum for D-cyclohexylglycine in $\text{D}_2\text{O}/\text{NaOD}$ shows signals for the cyclohexyl protons between δ 1.00-1.26 and 1.53-1.75 ppm (multiplets, 11H) and the α -proton as a doublet at δ 3.02 ppm (1H).^[1] The hydrochloride salt in a suitable deuterated solvent would be expected to show similar peaks for the cyclohexyl and α -protons, with a potential downfield shift due to the electron-withdrawing effect of the ammonium group. The acidic protons of the carboxylic acid and the ammonium group would be exchangeable in deuterated solvents like D_2O .

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- To cite this document: BenchChem. [A Technical Guide to D-Cyclohexylglycine Hydrochloride: Properties and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b556054#physical-and-chemical-properties-of-d-cyclohexylglycine-hydrochloride\]](https://www.benchchem.com/product/b556054#physical-and-chemical-properties-of-d-cyclohexylglycine-hydrochloride)

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